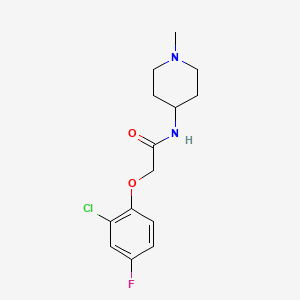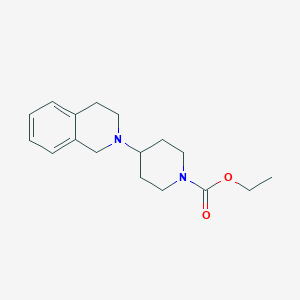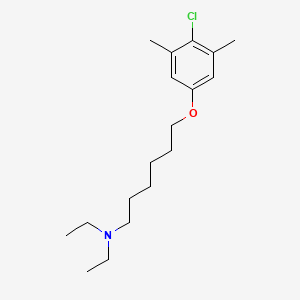![molecular formula C22H15NO4S B5179535 2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B5179535.png)
2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one is a compound that belongs to the family of benzothiophenes. It is commonly referred to as NBThiophen or NBThio. The compound has been widely studied due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics.
Wissenschaftliche Forschungsanwendungen
NBThio has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been found to exhibit anticancer and antiviral activities. The compound has also been shown to have potential as a photosensitizer in photodynamic therapy. In material science, NBThio has been used as a building block for the synthesis of novel materials with interesting optical and electronic properties. In organic electronics, NBThio has been utilized as a hole-transporting material in organic solar cells and light-emitting diodes.
Wirkmechanismus
The exact mechanism of action of NBThio is not fully understood. However, studies have shown that the compound exerts its biological activities through the modulation of various signaling pathways. For example, NBThio has been found to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
NBThio has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. NBThio has also been shown to inhibit the replication of the hepatitis C virus. In animal studies, NBThio has been found to exhibit anti-inflammatory and analgesic activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NBThio is its versatility. The compound can be easily modified to obtain derivatives with different properties. This makes it a valuable tool in various research fields. However, the synthesis of NBThio is a multistep process that requires careful control of reaction conditions. This can make it challenging to obtain a high yield of the compound. Additionally, the biological activities of NBThio are not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on NBThio. One area of interest is the development of novel derivatives with improved biological activities. Another area of interest is the investigation of the mechanism of action of NBThio. Understanding how the compound exerts its biological activities could lead to the development of more effective therapies. Finally, the application of NBThio in organic electronics is an area of active research. The development of new materials based on NBThio could lead to the development of more efficient and cost-effective solar cells and light-emitting diodes.
Synthesemethoden
The synthesis of NBThio involves the reaction between 4-nitrobenzyl bromide and 2-benzothiophenone in the presence of a base. The reaction results in the formation of 4-[(4-nitrobenzyl)oxy]benzylidene]-2-benzothiophenone, which is then subjected to a Wittig reaction with triphenylphosphine and a suitable aldehyde to yield NBThio. The synthesis of NBThio is a multistep process that requires careful control of reaction conditions to obtain a high yield of the compound.
Eigenschaften
IUPAC Name |
(2Z)-2-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4S/c24-22-19-3-1-2-4-20(19)28-21(22)13-15-7-11-18(12-8-15)27-14-16-5-9-17(10-6-16)23(25)26/h1-13H,14H2/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTDTAYVYODUTL-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-chlorophenoxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5179461.png)
![3-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5179467.png)
![1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-5-methyl-3-phenyl-4-imidazolidinone](/img/structure/B5179474.png)
![2-(allylthio)-4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5179480.png)
![N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B5179505.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-N-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5179506.png)

![N-{1-[1-(4-tert-butylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5179522.png)
![(2,4-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B5179543.png)

![1-(3-bromophenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179565.png)
![2-ethoxy-6-{[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5179572.png)
![4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5179577.png)

